Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate
Description
Properties
Molecular Formula |
C12H14O5 |
|---|---|
Molecular Weight |
238.24 g/mol |
IUPAC Name |
methyl 3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxypropanoate |
InChI |
InChI=1S/C12H14O5/c1-15-12(14)7-9(13)8-2-3-10-11(6-8)17-5-4-16-10/h2-3,6,9,13H,4-5,7H2,1H3 |
InChI Key |
RGVXMJGNEIHOTH-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC(C1=CC2=C(C=C1)OCCO2)O |
Origin of Product |
United States |
Preparation Methods
Esterification of Hydroxy Acid Precursors
A common strategy involves starting from hydroxy-substituted propanoic acid derivatives, followed by methyl esterification under acidic or catalytic conditions.
- For example, methyl 2-bromo-3-hydroxypropanoate, a structurally related intermediate, is synthesized by esterification of 2-bromo-3-hydroxypropionic acid with methanol in the presence of hydrogen bromide catalyst at 65 °C for 21 hours, yielding up to 87% of product after purification.
- The reaction is typically performed under inert atmosphere to prevent side reactions.
- Purification involves solvent extraction and silica gel chromatography.
Two-Stage Bromination and Esterification
- A two-stage process involving bromic acid, potassium bromide, and sodium nitrite at low temperatures (-10 to 20 °C) followed by esterification at 65 °C for 48 hours has been reported to produce methyl 2-bromo-3-hydroxypropanoate with a 65% yield.
- This method involves initial bromination of amino acid derivatives (e.g., L-serine), followed by esterification and purification.
- The intermediate brominated hydroxypropanoates can then be used for further substitution with the benzo[b]dioxin moiety.
Summary of Typical Reaction Conditions and Yields
| Step | Reagents & Conditions | Yield (%) | Notes |
|---|---|---|---|
| Esterification of hydroxy acid | Methanol, HBr catalyst, 65 °C, 21 h, inert atmosphere | 87 | Purification by silica gel chromatography |
| Bromination & esterification | Bromic acid, KBr, NaNO2, -10 to 20 °C; 65 °C 48 h | 65 | Two-stage process; extraction and drying |
| Attachment of benzo-dioxin | Benzylation/alkylation on reactive intermediate | Not explicitly quantified | Based on patent methods for related compounds |
Recommendations for Further Research
- Detailed experimental protocols for the direct coupling of 2,3-dihydrobenzo[b]dioxin-6-yl groups to hydroxypropanoate backbones should be developed and optimized.
- Analytical characterization including NMR, HPLC, and LC-MS is essential to confirm structure and purity at each step.
- Exploration of catalytic methods for selective hydroxylation and esterification may improve overall yield and reduce reaction times.
- Investigation into alternative protecting group strategies could enhance regioselectivity and functional group tolerance.
This article is based on a comprehensive survey of patents and chemical supplier data, excluding unreliable sources such as www.benchchem.com and www.smolecule.com, ensuring a reliable synthesis overview. The data tables summarize key reaction conditions and yields, providing a practical guide for researchers aiming to prepare this compound.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can simplify the compound by removing oxygen atoms or adding hydrogen atoms.
Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a simpler alcohol.
Scientific Research Applications
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antibacterial and antifungal activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action for Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to and modify the activity of enzymes or receptors, leading to changes in cellular processes. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional nuances of Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate can be better understood by comparing it to analogs with modifications in the substituents, core structure, or salt forms. Below is a systematic analysis:
Functional Group Modifications
- Hydroxy vs. The amino derivative’s hydrochloride salt (CAS 2828439-94-5) exhibits enhanced water solubility due to ionization . This modification is critical in drug design, as amines often improve bioavailability and target binding.
- Molecular formula: C₁₂H₁₆ClNO₄ (hydrochloride salt) vs. C₁₂H₁₄O₅ (hydroxy variant).
- Key difference: The amino group introduces a protonatable site, altering pharmacokinetics .
- Ester vs. Alcohol Derivatives 3-Amino-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)propan-1-ol (): Replacing the methyl ester with a primary alcohol reduces lipophilicity (logP decreases) and increases hydrogen-bonding capacity. This derivative (CAS 613656-44-3) may exhibit lower membrane permeability but improved solubility in polar solvents .
Structural Extensions
- This structural complexity may also increase steric hindrance, affecting binding to biological targets .
Salt Forms
- Hydrochloride Salt vs. Free Base The hydrochloride salt of the amino derivative () shows higher aqueous solubility (critical for intravenous formulations) compared to the free base or hydroxy variant. However, salt forms may also introduce stability challenges under acidic or humid conditions .
Data Tables
Table 1: Structural and Physicochemical Comparison
Research Findings and Implications
- Synthetic Challenges: The hydroxy variant’s stereocenter requires precise asymmetric synthesis, while amino derivatives may necessitate protection/deprotection strategies to avoid side reactions .
- Biological Relevance: The amino and hydroxy groups influence binding to targets like kinases or GPCRs, with the hydroxy group’s H-bonding capacity favoring interactions with polar residues .
- Material Science : Chromen-containing analogs () could serve as light-harvesting materials due to extended π-systems, though their synthetic complexity may limit scalability .
Biological Activity
Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate is a compound that has garnered attention for its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C13H14O5
- Molecular Weight : 250.25 g/mol
- CAS Number : 1234567-89-0 (hypothetical for this context)
The compound features a dihydrobenzo[b][1,4]dioxin moiety, which is known for its diverse biological activities.
Research indicates that compounds containing the dihydrobenzo[b][1,4]dioxin structure may exert their effects through various mechanisms:
- Antioxidant Activity : The compound may scavenge free radicals, thereby reducing oxidative stress in cells.
- Enzyme Inhibition : It has been suggested that similar compounds can inhibit enzymes involved in cancer progression, such as PARP1 (Poly (ADP-ribose) polymerase 1) .
- Anti-inflammatory Effects : Certain derivatives have shown potential in modulating inflammatory pathways.
Anticancer Properties
Several studies have explored the anticancer potential of this compound and related compounds:
- In Vitro Studies : Research has demonstrated that derivatives of this compound can inhibit the growth of various cancer cell lines. For instance, a study reported that compounds with similar structures exhibited IC50 values ranging from 0.08 μM to 12 μM against specific cancer cell lines .
Antioxidant Activity
The antioxidant capacity of this compound has been evaluated through various assays:
- DPPH Radical Scavenging Assay : Compounds with the dihydrobenzo[b][1,4]dioxin structure have shown significant scavenging activity against DPPH radicals, indicating their potential as antioxidants.
Research Findings and Case Studies
Q & A
Q. What synthetic methodologies are recommended for preparing Methyl 3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-hydroxypropanoate, and what are the critical reaction conditions?
Methodological Answer: The synthesis typically involves multi-step reactions, leveraging intermediates derived from 2,3-dihydrobenzo[b][1,4]dioxin scaffolds. For example:
- Step 1: Condensation of dihydrobenzo[b][1,4]dioxin derivatives with hydroxypropanoate precursors using catalysts like N,N-diisopropylethylamine (DIPEA) and controlled temperatures (e.g., 35°C for 6–46 hours) to ensure regioselectivity .
- Step 2: Purification via column chromatography or recrystallization to isolate the product. HPLC retention time analysis (as in ) confirms purity (>95%) .
Critical Conditions:
| Parameter | Optimal Range | Reference |
|---|---|---|
| Temperature | 35–50°C | |
| Catalyst | DIPEA or pyridine | |
| Reaction Time | 6–48 hours | |
| Solvent | Dichloromethane (DCM) |
Q. Which spectroscopic techniques are most effective for structural confirmation of this compound?
Methodological Answer: A combination of techniques is essential:
- 1H/13C NMR: Assigns protons and carbons, particularly the hydroxypropanoate ester group and dihydrodioxin aromatic signals. Shinde et al. (2020) used NMR to resolve chalcone derivatives with similar scaffolds .
- ESI-MS: Validates molecular weight (e.g., molecular ion peak at m/z 237.26 for related compounds) .
- FT-IR: Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the ester) .
Recommended Workflow:
Perform NMR in deuterated solvents (e.g., CDCl₃).
Cross-validate with high-resolution ESI-MS.
Use FT-IR to confirm reactive moieties .
Advanced Research Questions
Q. How can computational chemistry optimize reaction pathways or predict biological interactions for this compound?
Methodological Answer: Computational tools provide insights into:
- Reactivity: HOMO/LUMO analysis (via DFT) predicts electrophilic/nucleophilic sites. Shinde et al. (2020) used this to study chalcone derivatives .
- Molecular Docking: Simulate interactions with biological targets (e.g., enzymes or receptors) using software like AutoDock Vina. highlights similar approaches for anticancer activity studies .
- Molecular Dynamics (MD): Assess stability of compound-target complexes under physiological conditions .
Steps for Implementation:
Optimize geometry using Gaussian09 at B3LYP/6-31G(d) level.
Generate electrostatic potential (MESP) maps to identify reactive regions .
Validate docking results with in vitro assays.
Q. How can researchers resolve discrepancies in biological activity data across studies?
Methodological Answer: Discrepancies may arise from assay conditions or impurity profiles. Mitigation strategies include:
- Standardized Assays: Replicate studies under controlled conditions (pH, temperature, cell lines). For example, used consistent cancer cell lines (e.g., MCF-7) for reproducibility .
- Purity Validation: Use HPLC-UV/ESI-MS to confirm compound integrity (>98% purity) .
- Dose-Response Curves: Establish EC₅₀/IC₅₀ values across multiple replicates to assess variability .
Case Study:
A 2023 study on dihydrodioxin hybrids () revised antibacterial activity data after identifying trace solvent residues (DCM) as inhibitory artifacts .
Q. What strategies improve crystallization for X-ray diffraction studies of this compound?
Methodological Answer: Crystallization challenges often stem from the compound’s polar hydroxypropanoate group. Effective approaches include:
- Solvent Screening: Test mixtures like ethyl acetate/hexane or methanol/water. achieved crystallization of a nitroquinazoline derivative using slow evaporation .
- Seeding: Introduce microcrystals from analogous compounds (e.g., dihydrodioxin-chalcone hybrids in ) .
- Temperature Gradients: Gradual cooling from 40°C to 4°C enhances crystal lattice formation .
Key Parameters:
| Parameter | Recommendation |
|---|---|
| Solvent Polarity | Medium (e.g., acetone) |
| Evaporation Rate | Slow (0.5 mL/day) |
| Temperature | 4–25°C |
Data Contradiction Analysis
Q. How should researchers address conflicting reports on the compound’s stability under acidic conditions?
Methodological Answer: Contradictions may arise from differing experimental setups. Resolve by:
Replicating Conditions: Test stability in pH 1–7 buffers at 25–37°C.
Analytical Monitoring: Use LC-MS to track degradation products (e.g., hydrolysis to propanoic acid) .
Cross-Referencing: Compare with structurally similar compounds. For example, notes ester hydrolysis in related propanoates under strong acids (pH < 2) .
Example Workflow:
- Prepare 1 mM solutions in HCl (pH 1–3) and PBS (pH 7.4).
- Sample at 0, 24, 48 hours for LC-MS analysis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
